molecular formula C12H12N2O2 B15231442 N-(3-(Allyloxy)phenyl)-2-cyanoacetamide

N-(3-(Allyloxy)phenyl)-2-cyanoacetamide

Cat. No.: B15231442
M. Wt: 216.24 g/mol
InChI Key: CVCPCYGRRMJFMM-UHFFFAOYSA-N
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Description

N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is a cyanoacetamide derivative characterized by a phenyl ring substituted with an allyloxy group at the para-position and a cyanoacetamide moiety. The allyloxy group introduces steric and electronic effects, which may influence reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyano-N-(3-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-2-8-16-11-5-3-4-10(9-11)14-12(15)6-7-13/h2-5,9H,1,6,8H2,(H,14,15)

InChI Key

CVCPCYGRRMJFMM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide typically involves the reaction of 3-(allyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Starting Materials: 3-(Allyloxy)aniline and cyanoacetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.

    Procedure: The 3-(allyloxy)aniline is dissolved in the solvent, and cyanoacetic acid is added along with the catalyst. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)phenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

    Addition: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

    Addition: Formation of imines or amides.

Scientific Research Applications

N-(3-(Allyloxy)phenyl)-2-cyanoacetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its ability to interact with biological targets.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyanoacetamide Derivatives

Compound Name Substituent(s) on Phenyl Ring Synthesis Route Biological Activity Key Pharmacokinetic Predictors (Calculated)
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide 4-Sulfamoyl Two-step: Cyanoacetamide + sulfamoyl precursor Antimicrobial (broad-spectrum) High Peff (permeability), moderate logBBB (blood-brain barrier penetration)
2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide (A1) 3-Trifluoromethyl Cyanoacetamide + trifluoromethyl aniline Antidiabetic (α-amylase inhibition) High lipophilicity (logP), low Unbnd (unbound fraction)
N-(4-Chlorophenyl)-2-cyanoacetamide (A2) 4-Chloro Cyanoacetamide + 4-chloroaniline Antidiabetic (α-glucosidase inhibition) Moderate Vd (volume of distribution), high RPB (relative protein binding)
N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide 5-Chloro, 2-Morpholine Multi-step: Cyclization + substitution Not reported Rotatable bonds: 3, Lipinski compliant
N-[3-(Allyloxy)phenyl]-2-cyanoacetamide (Hypothetical) 3-Allyloxy Likely analogous to A1/A2: cyanoacetamide + 3-allyloxyaniline Predicted antimicrobial/antifungal High logP (lipophilic), moderate Peff

Structural and Electronic Effects

  • Substituent Position : The para-position (e.g., sulfamoyl in ) enhances hydrogen bonding and solubility, while meta-substituents (e.g., allyloxy) may improve steric accessibility for target binding .
  • Electron-Withdrawing Groups: The trifluoromethyl group (A1) increases lipophilicity and metabolic stability, whereas the cyano group enhances electrophilicity, facilitating nucleophilic reactions in biological systems .

Pharmacokinetic Properties

  • Permeability (Peff) : Sulfamoyl derivatives show higher Peff due to hydrogen-bonding capacity, whereas chloro substituents (A2) reduce Peff .

Research Findings and Implications

  • Antimicrobial Optimization : Sulfamoyl and allyloxy derivatives are promising leads for drug development, balancing lipophilicity and target engagement .
  • Metabolic Stability: The cyano group’s electrophilicity may lead to metabolic degradation, necessitating prodrug strategies or structural shielding .
  • Target Selectivity : Substituent position (meta vs. para) significantly impacts selectivity for bacterial vs. fungal targets .

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